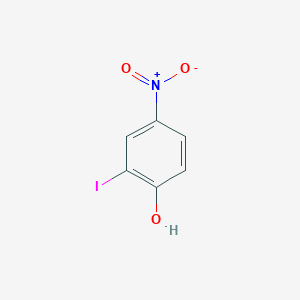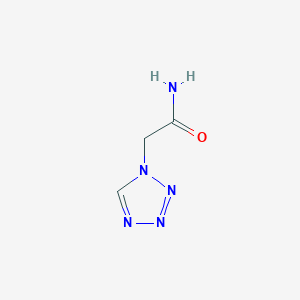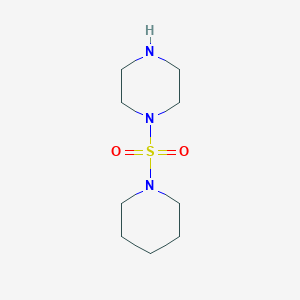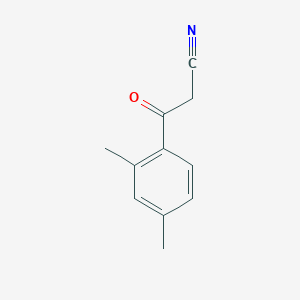![molecular formula C8H6ClN3O2 B1296384 2-(6-氯咪唑并[1,2-b]哒嗪-2-基)乙酸 CAS No. 64068-07-1](/img/structure/B1296384.png)
2-(6-氯咪唑并[1,2-b]哒嗪-2-基)乙酸
描述
2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid is a heterocyclic compound with the molecular formula C8H6ClN3O2 and a molecular weight of 211.61 g/mol . This compound features a chloro-substituted imidazo[1,2-b]pyridazine ring system, which is a common scaffold in medicinal chemistry due to its potential biological activities.
科学研究应用
2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
作用机制
Target of Action
The primary target of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid is the high-affinity γ-Hydroxybutyric Acid (GHB) binding sites . These sites are part of the GABA (gamma-aminobutyric acid) receptor system, which plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid acts as a ligand for the high-affinity GHB binding sites . It binds to these sites with relatively high affinity (Ki 0.19-2.19 μM) and shows more than 50 times selectivity for the [3H]NCS-382 over [3H]muscimol binding sites . This interaction leads to changes in the receptor activity, affecting the transmission of inhibitory signals in the nervous system .
Result of Action
The molecular and cellular effects of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid are likely related to its modulation of GABA receptor activity. By selectively binding to the high-affinity GHB sites, it could influence the inhibitory neurotransmission in the central nervous system . .
生化分析
Biochemical Properties
2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine involved in various inflammatory diseases . The interaction between 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid and TNF-α involves binding to specific sites on the cytokine, thereby preventing its activity. Additionally, this compound may interact with other enzymes and proteins involved in inflammatory pathways, further modulating biochemical reactions.
Cellular Effects
The effects of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting TNF-α production, 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid can reduce the expression of other pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-6 (IL-6) . This modulation of cytokine expression can lead to decreased inflammation and altered cellular metabolism, promoting a more balanced cellular environment.
Molecular Mechanism
The molecular mechanism of action of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid involves several key interactions at the molecular level. This compound binds to specific sites on TNF-α, inhibiting its activity and preventing the downstream signaling that leads to inflammation . Additionally, 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid may interact with other enzymes and proteins involved in inflammatory pathways, either inhibiting or activating them to modulate their activity. These interactions can result in changes in gene expression, further influencing cellular processes and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism. These long-term effects are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit TNF-α production and reduce inflammation without causing significant adverse effects . At higher doses, 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic pathways influence the compound’s bioavailability and overall pharmacokinetics.
Transport and Distribution
The transport and distribution of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with organic anion transporters (OATs) and organic cation transporters (OCTs), facilitating its uptake and distribution within cells . Additionally, binding proteins such as albumin can influence the compound’s localization and accumulation in specific tissues . These interactions are critical for understanding the pharmacokinetics and pharmacodynamics of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid.
Subcellular Localization
The subcellular localization of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid is influenced by targeting signals and post-translational modifications. This compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in inflammatory pathways . Additionally, 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid may undergo post-translational modifications that direct it to specific subcellular compartments, further influencing its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-2-aminopyridazine with glyoxylic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions to facilitate the formation of the imidazo[1,2-b]pyridazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
化学反应分析
Types of Reactions
2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-b]pyridazine derivatives .
相似化合物的比较
Similar Compounds
6-Chloroimidazo[1,2-b]pyridazine hydrochloride: Similar in structure but differs in the presence of a hydrochloride group.
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride: Another similar compound with a different ring system.
Uniqueness
2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new derivatives with potential therapeutic applications .
属性
IUPAC Name |
2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c9-6-1-2-7-10-5(3-8(13)14)4-12(7)11-6/h1-2,4H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOMJMMXKDFINU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60315687 | |
| Record name | (6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64068-07-1 | |
| Record name | NSC296232 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















